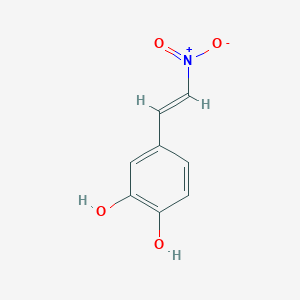

4-(2-nitrovinyl)benzene-1,2-diol

Vue d'ensemble

Description

Le 4-(2-nitrovinyl)benzène-1,2-diol est un composé organique de formule moléculaire C₈H₇NO₄. Il est également connu sous le nom de 1,2-benzènediol, 4-(2-nitroethenyl)-, (E)-. Ce composé se caractérise par la présence d'un groupe nitrovinyle attaché à un cycle benzénique avec deux groupes hydroxyle en position ortho. Il est un dérivé du catéchol et a des applications dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(2-nitrovinyl)benzène-1,2-diol implique généralement la nitration du catéchol suivie d'une réaction de vinylation. Une méthode courante est la nitration du catéchol à l'aide d'acide nitrique pour former le 4-nitrocatechol. Cet intermédiaire est ensuite soumis à une réaction de vinylation utilisant de l'acétaldéhyde en conditions basiques pour produire du 4-(2-nitrovinyl)benzène-1,2-diol .

Méthodes de production industrielle

La production industrielle du 4-(2-nitrovinyl)benzène-1,2-diol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté optimale. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(2-nitrovinyl)benzène-1,2-diol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : La réduction du groupe nitro peut produire des amines.

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur le cycle benzénique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Hydrogénation catalytique ou utilisation d'agents réducteurs comme le borohydrure de sodium.

Substitution : Réactifs tels que les halogènes, les agents nitrants et les agents sulfonants en conditions acides.

Principaux produits

Oxydation : Quinones.

Réduction : Amines.

Substitution : Dérivés halogénés, nitrés ou sulfonés.

Applications de la recherche scientifique

Le 4-(2-nitrovinyl)benzène-1,2-diol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 4-(2-nitrovinyl)benzène-1,2-diol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Les groupes hydroxyle sur le cycle benzénique peuvent former des liaisons hydrogène avec les protéines et autres biomolécules, affectant ainsi leur fonction .

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that 4-(2-nitrovinyl)benzene-1,2-diol exhibits strong antibacterial properties against various plant pathogens. For example:

- Pathogens Targeted : It shows effectiveness against Xanthomonas oryzae pathovar oryzae, X. axonopodis pv. citri, and others.

- Minimum Inhibitory Concentration (MIC) : The MIC values range from 333.75 to 1335 μmol/L, indicating a broad spectrum of activity against these pathogens .

Quorum Sensing Inhibition

Recent studies have highlighted its potential as a quorum sensing inhibitor (QSI):

- Mechanism : It disrupts biofilm formation in Serratia marcescens by downregulating virulence factors and biofilm-related genes.

- Results : Treatment with 50 μg/ml of the compound reduced biofilm formation by 79% and affected various virulence factors significantly .

Medicinal Chemistry

The unique structure of this compound allows it to interact with biological targets effectively:

- Enzyme Inhibition : The compound acts as a probe for studying enzyme interactions and may serve as a precursor for developing therapeutic agents.

- Potential Drug Development : Its ability to form stable complexes with proteins suggests applications in drug design, particularly for anticancer agents .

Environmental Applications

In addition to its biological applications, the compound shows promise in environmental chemistry:

- Colorimetric Detection : It can act as a chemosensor for detecting metal ions such as Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺ through observable color changes .

- Environmental Monitoring : Its application in detecting heavy metals highlights its utility in environmental assessments.

Mécanisme D'action

The mechanism of action of 4-(2-nitrovinyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and other biomolecules, affecting their function .

Comparaison Avec Des Composés Similaires

Composés similaires

Catéchol : 1,2-dihydroxybenzène, ne possède pas le groupe nitrovinyle.

4-Nitrocatechol : 1,2-dihydroxy-4-nitrobenzène, ne possède pas le groupe vinyle.

4-Vinylcatéchol : 1,2-dihydroxy-4-vinylbenzène, ne possède pas le groupe nitro.

Unicité

Le 4-(2-nitrovinyl)benzène-1,2-diol est unique en raison de la présence de groupes nitro et vinyle sur la structure du catéchol. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique potentielle distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

4-(2-nitrovinyl)benzene-1,2-diol, a compound belonging to the family of nitro-substituted phenols, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other therapeutic properties. The findings are supported by various studies and case reports.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrovinyl group attached to a benzene ring with two hydroxyl groups in the ortho position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a derivative of this compound was shown to inhibit biofilm formation in Serratia marcescens, reducing biofilm mass by 79% at a concentration of 50 µg/ml. Scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) confirmed that treatment with this compound disrupted biofilm architecture by 84% .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies indicated that certain derivatives possess micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These studies revealed that the compound could induce apoptosis in cancer cells, suggesting its utility as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in key signaling pathways. The nitro group may facilitate redox reactions that lead to oxidative stress in microbial and cancer cells, ultimately contributing to cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against pathogenic bacteria. The results indicated a dose-dependent reduction in bacterial viability, with significant effects observed at concentrations as low as 10 µg/ml. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against multiple cancer cell lines. The findings showed that it inhibited cell proliferation significantly at concentrations ranging from 5 µM to 20 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, supporting its role as a potential anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

4-[(E)-2-nitroethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJASJHXECDHOM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108074-44-8 | |

| Record name | 1,2-Dihydroxy-4-(nitroethenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108074448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.